molecular formula C21H20N6O2 B11237135 N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11237135
M. Wt: 388.4 g/mol
InChI Key: NGOVKYVSTBJPPH-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, indazole, and pyrrolidine moieties

Preparation Methods

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with formic acid.

    Formation of the Indazole Moiety: This involves the cyclization of ortho-nitrophenylhydrazine with a suitable aldehyde.

    Formation of the Pyrrolidine Moiety: This can be synthesized by the reaction of succinic anhydride with ammonia.

    Coupling Reactions: The final step involves coupling the benzodiazole, indazole, and pyrrolidine moieties under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole and indazole moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole and indazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other compounds containing benzodiazole or indazole moieties:

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities and are known for their biological activities.

    Indazole Derivatives: Compounds such as indazole-3-carboxamide and indazole-3-acetic acid are structurally related and have been studied for their pharmacological properties.

The uniqueness of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its combination of these moieties, which may confer distinct biological and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N6O2/c28-19-11-13(12-27(19)20-14-5-1-2-6-15(14)25-26-20)21(29)22-10-9-18-23-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2,(H,22,29)(H,23,24)(H,25,26)

InChI Key

NGOVKYVSTBJPPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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